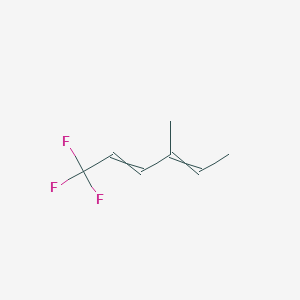

1,1,1-Trifluoro-4-methylhexa-2,4-diene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

651724-52-6 |

|---|---|

Fórmula molecular |

C7H9F3 |

Peso molecular |

150.14 g/mol |

Nombre IUPAC |

1,1,1-trifluoro-4-methylhexa-2,4-diene |

InChI |

InChI=1S/C7H9F3/c1-3-6(2)4-5-7(8,9)10/h3-5H,1-2H3 |

Clave InChI |

OWEQLIYXIFJUBI-UHFFFAOYSA-N |

SMILES canónico |

CC=C(C)C=CC(F)(F)F |

Origen del producto |

United States |

Synthetic Methodologies for 1,1,1 Trifluoro 4 Methylhexa 2,4 Diene and Analogous Fluorinated Dienes

Ene Reactions Leading to 1,1,1-Trifluoro-4-methylhexa-2,4-diene

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile), leading to the formation of a new sigma bond and a shifted double bond. nih.govnih.govbrandeis.edu While a powerful tool in organic synthesis, specific documented examples of intermolecular ene reactions to produce 1,1,1-Trifluoro-4-methylhexa-2,4-diene are not readily found in the surveyed literature. However, an understanding of the reaction's principles allows for a theoretical exploration of its application in this context.

Intermolecular Ene Reaction Pathways

An intermolecular ene reaction for the synthesis of 1,1,1-Trifluoro-4-methylhexa-2,4-diene would theoretically involve the reaction of an ene component with a trifluoromethylated enophile. nih.govnih.gov The reaction proceeds through a cyclic transition state where a hydrogen atom is transferred from the ene to the enophile, concertedly with the formation of a new carbon-carbon bond and rearrangement of the pi-bonds. ox.ac.uk Such reactions often require thermal conditions or Lewis acid catalysis to proceed efficiently. nih.gov

Influence of Enophile and Ene Components on Diene Formation

The success of an ene reaction is heavily influenced by the electronic nature of the reactants. brandeis.edu Generally, electron-poor enophiles react more readily with electron-rich enes. The trifluoromethyl group is a strong electron-withdrawing group, which would render an alkene like 3,3,3-trifluoropropene (B1201522) an electron-deficient and potentially suitable enophile. mdpi.comnih.gov For the synthesis of the target compound, isoprene (B109036) (2-methyl-1,3-butadiene) could serve as the ene component. The reaction would involve the transfer of an allylic hydrogen from one of the methyl groups of isoprene to the trifluoromethyl-substituted enophile.

Lewis acids are known to catalyze ene reactions by coordinating to the enophile, thereby lowering its LUMO energy and accelerating the reaction. nih.gov In the case of a trifluoromethylated carbonyl enophile, Lewis acids have been shown to significantly promote intramolecular ene cyclizations. acs.org A similar catalytic effect could be anticipated for trifluoromethylated alkene enophiles.

Stereochemical Outcomes in Ene Adduct Formation

The ene reaction is known for its stereospecificity. The relative orientation of the ene and enophile in the transition state dictates the stereochemistry of the final product. nih.gov For intermolecular ene reactions, a concerted, suprafacial-suprafacial interaction is typical. nih.gov This means the new C-C bond and the C-H bond form on the same face of the enophile, and the hydrogen is abstracted from the same face of the ene that attacks the enophile. The stereochemical outcome can also be influenced by the use of chiral Lewis acid catalysts, which can create a chiral environment around the enophile, leading to enantioselective product formation. While specific studies on the stereochemistry of ene reactions with simple trifluoromethylated alkenes are scarce in the reviewed literature, the general principles of pericyclic reactions suggest that a high degree of stereocontrol should be achievable. nih.gov

Approaches Utilizing Trifluoromethylated Allenes as Precursors

A more documented and versatile approach to fluorinated dienes involves the use of trifluoromethylated allenes as synthetic precursors. These methods often employ transition metal catalysis to achieve high selectivity and yield.

Catalytic Boryl Substitution for Gem-Difluorodiene Synthesis

A significant advancement in the synthesis of fluorinated dienes is the copper(I)-catalyzed boryl substitution of 1-trifluoromethyl allenes. This methodology allows for the synthesis of 3-boryl-1,1-gem-difluorodienes, which are versatile intermediates for further transformations. The reaction of a trifluoromethyl-substituted allene (B1206475) with a diboron (B99234) reagent in the presence of a copper(I) catalyst leads to the formation of a borylated gem-difluorodiene with excellent selectivity and in high yields, up to 91%.

The resulting borylated dienes can be subsequently used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents, providing access to a wide range of functionalized gem-difluorodienes.

Table 1: Copper(I)-Catalyzed Boryl Substitution of Trifluoromethyl-Substituted Allenes This is an interactive table. Click on the headers to sort the data.

| Entry | Allene Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,1,1-Trifluoro-4-phenylbuta-2,3-diene | 3-Boryl-1,1-difluoro-4-phenylbuta-1,3-diene | 91 |

| 2 | 1,1,1-Trifluoro-4-(4-methoxyphenyl)buta-2,3-diene | 3-Boryl-1,1-difluoro-4-(4-methoxyphenyl)buta-1,3-diene | 85 |

| 3 | 1,1,1-Trifluoro-4-(4-chlorophenyl)buta-2,3-diene | 3-Boryl-1,1-difluoro-4-(4-chlorophenyl)buta-1,3-diene | 88 |

Mechanistic Aspects of Allene-to-Diene Transformations

The proposed mechanism for the copper(I)-catalyzed boryl substitution of trifluoromethyl allenes involves a sequence of steps. Initially, a borylcopper(I) species is formed, which then undergoes a regioselective γ-borylcupration across the C2-C3 double bond of the allene. This is followed by a β-fluoride elimination step, which is key to the formation of the gem-difluoroalkenyl moiety. This mechanistic pathway explains the high regioselectivity observed in the reaction.

The transformation of allenes into dienes is not limited to borylation. Other transition-metal-mediated rearrangements have been reported, often proceeding through π-allylpalladium or other organometallic intermediates. evitachem.com These reactions can be influenced by the substitution pattern of the allene and the specific catalyst system employed, offering alternative routes to conjugated diene systems.

Cycloaddition-Derived Strategies for Fluorinated Diene Scaffolds

Cycloaddition reactions, particularly [4+2] cycloadditions, represent a powerful tool in organic synthesis for the construction of cyclic systems, which can serve as precursors to fluorinated dienes.

Retrosynthetic Analysis through [4+2] Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of synthetic organic chemistry for forming six-membered rings with high regio- and stereoselectivity. nih.govlibretexts.orgmasterorganicchemistry.com In a retrosynthetic sense, a target diene can be envisioned as arising from a cyclic precursor, which in turn is disconnected into a simpler diene and a dienophile. This approach is particularly valuable for constructing complex cyclic frameworks that can subsequently be manipulated to reveal the desired diene functionality. nih.gov For fluorinated dienes, this implies that a fluorinated six-membered ring, accessible through a Diels-Alder reaction, could be a key intermediate. The diene component in such a reaction must be able to adopt an s-cis conformation for the reaction to proceed. libretexts.org

When considering the synthesis of a fluorinated diene, one can retrospectively think of a six-membered ring that could be formed via a [4+2] cycloaddition. This cyclic intermediate would then undergo a ring-opening reaction to yield the target diene. The presence of fluorine on the dienophile or diene can influence the reactivity and selectivity of the cycloaddition. For instance, cyclic dienes like cyclopentadiene (B3395910) are often used due to their locked s-cis conformation, which facilitates the reaction. youtube.commasterorganicchemistry.com

Generation from Fluorinated Cycloadducts

The generation of dienes from cyclic precursors often involves electrocyclic ring-opening reactions. For example, cyclobutene (B1205218) derivatives can undergo thermal or photochemical ring-opening to form the corresponding 1,3-dienes. This principle can be extended to fluorinated systems. A fluorinated cyclobutene, synthesized through other means, could serve as a direct precursor to a fluorinated diene upon electrocyclic ring opening. The stereochemistry of the ring-opening process is governed by the Woodward-Hoffmann rules, with thermal reactions of 6π systems being disrotatory and photochemical reactions being conrotatory. researchgate.net

A practical strategy involves the ring-opening of gem-difluorocyclopropanes, which can be catalyzed by transition metals like palladium to produce monofluoro-substituted alkenes. rsc.org While not a direct cycloaddition-retro-cycloaddition sequence, the cyclopropane (B1198618) ring can be considered a cycloadduct in a broader sense. Another approach involves the cyclization of dienes followed by fluorination. For instance, N,N-diallylic amines and amides can be converted to fluorinated piperidines through a cyclization/fluorination reaction in superacid. acs.orgacs.org Subsequent ring-opening of such fluorinated heterocycles could provide access to functionalized fluorinated dienes.

Transition-Metal Catalyzed Synthesis of Fluorinated Diene Systems

Transition-metal catalysis offers a versatile and efficient platform for the synthesis of fluorinated dienes, providing access to a wide range of substitution patterns with high levels of control over regioselectivity and stereoselectivity. libretexts.orgorganic-chemistry.org

Hydroelementation of Diynes and Related Unsaturated Substrates

The hydroelementation of diynes, which involves the addition of an E-H bond (where E can be B, Si, etc.) across one of the triple bonds, is a powerful method for constructing enynes, which can be further functionalized to dienes. youtube.comresearchgate.net The regioselectivity and stereoselectivity of these reactions are often controlled by the choice of catalyst and reaction conditions. researchgate.net

Hydroboration: The hydroboration of diynes can lead to a variety of products, including boryl-substituted enynes and bisboryl-substituted dienes. youtube.com Iron-catalyzed 1,4-hydroboration of 1,3-dienes has been shown to produce (E)-allylboranes with high regio- and stereoselectivity. acs.org Although not directly starting from diynes, this demonstrates the utility of hydroboration in accessing precursors to functionalized dienes. The resulting allylboranes are versatile intermediates that can be used in subsequent cross-coupling reactions. acs.org

Hydrosilylation: The hydrosilylation of diynes and enynes provides access to silyl-substituted dienes. ucla.edu Platinum catalysts have been used for the selective 1,2-hydrosilylation of conjugated dienes. nih.gov Copper-catalyzed Markovnikov selective 3,4-hydrosilylation of 2-substituted 1,3-dienes has also been developed to produce branched allylsilanes. researchgate.net These silylated dienes can be valuable intermediates for further synthetic transformations.

A summary of hydroelementation approaches is presented in the table below.

| Hydroelementation Reaction | Catalyst System | Substrate | Product Type | Reference |

| 1,4-Hydroboration | Iminopyridine-Iron Complex | 1,3-Dienes | (E)-Allylboranes | acs.org |

| 1,2-Hydrosilylation | Platinum Complex | Conjugated Dienes | 3-Butenylsilanes | nih.gov |

| 3,4-Hydrosilylation | Copper/Bisphosphine Ligand | 2-Substituted 1,3-Dienes | Branched Allylsilanes | researchgate.net |

Palladium-Catalyzed Routes to Diene Structures

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the formation of C-C bonds, including those in fluorinated diene systems. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are highly effective for the synthesis of conjugated dienes. mdpi.com For instance, the stereoselective C-F bond vinylation of tetrasubstituted gem-difluoroalkenes using a palladium(0)/dppe catalyst system in a Stille-type coupling has been developed to produce monofluorinated 1,3-dienes with excellent diastereoselectivity. organic-chemistry.org Similarly, palladium-catalyzed coupling of vinylboronic acids with alkyl olefins can provide regioselective access to 1,3-disubstituted conjugated dienes. nih.gov These methods often exhibit good functional group tolerance and can be used to construct complex molecular architectures. acs.orgnih.gov

A notable palladium-catalyzed reaction is the fluorosulfonylvinylation of organic iodides, which can be used to synthesize 1,3-dienylsulfonyl fluorides. nih.gov Furthermore, palladium-catalyzed regioselective 1,4-fluorodifunctionalization of trifluoromethyl-substituted 1,3-dienes has been achieved, leading to highly functionalized products.

The table below summarizes some key palladium-catalyzed routes to fluorinated dienes.

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Stille-type C-F Vinylation | Pd(0)/dppe | gem-Difluoroalkenes, Vinylstannanes | Monofluorinated 1,3-Dienes | organic-chemistry.org |

| Oxidative Heck Coupling | Pd(OAc)2/2,9-dimethylphenanthroline | Vinylboronic acids, Alkenes | 1,3-Disubstituted Conjugated Dienes | nih.gov |

| 1,4-Fluorodifunctionalization | I(I)/I(III) Catalysis | Trifluoromethyl-substituted 1,3-Dienes | δ-Fluoro-alcohol/amine derivatives |

Regioselective and Stereoselective Control in Catalytic Processes

Achieving high levels of regioselectivity and stereoselectivity is a critical challenge in the synthesis of substituted dienes. In transition-metal catalyzed reactions, the choice of ligand, catalyst, and reaction conditions plays a pivotal role in directing the outcome of the reaction.

In palladium-catalyzed allylic alkylations, the ligand can control the regioselectivity. For example, in the decarboxylative allylation of α,α-difluoroketones, the use of different phosphine (B1218219) ligands can lead to either linear or branched products. Similarly, in the palladium-catalyzed fluorination of acyclic allylic halides, the ligand influences the regioselectivity, favoring the formation of branched allylic fluorides. acs.org The stereochemistry of the resulting diene is often dictated by the geometry of the starting materials and the mechanism of the catalytic cycle. For instance, Stille couplings generally proceed with retention of the stereochemistry of the vinyltin (B8441512) reagent. mdpi.com

In the iron-catalyzed hydroboration of 1,3-dienes, the use of an iminopyridine ligand leads to the exclusive formation of (E)-allylboranes. acs.org In palladium-catalyzed 1,4-syn-difunctionalization of 1,3-dienes, a hybrid radical-polar crossover mechanism has been proposed to account for the high 1,4-syn-addition selectivity. nih.gov These examples highlight the power of catalyst control in achieving desired stereochemical outcomes.

Other Emerging Synthetic Pathways for Fluorinated Dienes

The synthesis of fluorinated dienes, valuable building blocks in materials science and medicinal chemistry, is continually evolving. Beyond traditional methods, emerging pathways focusing on isomerization and rearrangement reactions offer novel and efficient strategies to access these important structural motifs. These approaches often provide advantages in terms of atom economy, stereoselectivity, and the ability to construct complex fluorinated molecules from simpler precursors.

Isomerization-Based Synthetic Routes

Isomerization reactions, which alter the connectivity or spatial arrangement of atoms within a molecule to form a constitutional or stereoisomer, represent a powerful tool for the synthesis of conjugated fluorinated dienes from their non-conjugated or less stable isomers. These transformations can be promoted by heat, transition metal catalysts, or acids.

Transition-Metal Catalysis:

Transition metals, particularly palladium and platinum, have proven effective in catalyzing the isomerization of olefins, including those containing fluorine atoms. For instance, platinum-catalyzed isomerization of cyclopropenes has been reported to yield 1,3-dienes. In a study on the isomerization of 3,3-disubstituted cyclopropenylcarbinols, various platinum catalysts were examined, with PtBr₂ in 1,2-dichloroethane (B1671644) (DCE) providing the corresponding diene product in up to 69% yield. researchgate.net This methodology highlights the potential of platinum catalysts to facilitate the formation of conjugated diene systems.

Palladium complexes are also well-known to catalyze double bond migration. While specific examples for acyclic fluorinated dienes are not extensively documented in readily available literature, the general principle of palladium-hydride addition-elimination or coordination-insertion mechanisms suggests their applicability. The choice of ligands and reaction conditions is crucial in directing the equilibrium towards the desired thermodynamically more stable conjugated diene.

Lewis Acid-Catalyzed Isomerization:

Lewis acids can promote the isomerization of olefins by stabilizing carbocationic intermediates. While their application in the isomerization of simple acyclic fluorinated dienes is not widely reported, they are known to induce cyclization reactions in diene systems, which sometimes involve initial isomerization steps. For example, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been used in the intramolecular Friedel-Crafts cyclization of 1,3-bis-exocyclic dienes. nih.gov

Thermal Isomerization:

Heating can provide the necessary energy to overcome the activation barrier for the isomerization of a less stable diene to a more stable conjugated system. The thermal isomerization of tetraaryl tetrakis(trifluoromethyl) nih.govradialenes has been studied, demonstrating that heating in tetralin at 170-200 °C leads to a mixture of isomers. nih.gov Although this example involves a cyclic system, it underscores the principle of using thermal energy to achieve diene isomerization in fluorinated compounds.

The following table summarizes examples of isomerization reactions for the synthesis of dienes, including fluorinated analogues.

| Precursor | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3,3-Disubstituted cyclopropenylcarbinol | PtBr₂ (10 mol%), DCE, 60 °C | Substituted 1,3-diene | 69 | researchgate.net |

| 5,6,7,8-Tetraaryl-5,6,7,8-tetrakis(trifluoromethyl) nih.govradialene (all-Z isomer) | Tetralin, 170 °C | Mixture of nih.govradialene isomers | Not isolated | nih.gov |

| (E,E)-Diene | Dinuclear Pd(I) complex | (Z,E)-Diene | Not specified | researchgate.net |

Rearrangement Reactions Facilitating Diene Formation

Rearrangement reactions, where the carbon skeleton of a molecule is rearranged to produce a structural isomer, offer elegant and often stereoselective routes to fluorinated dienes. Sigmatropic rearrangements, in particular, have been extensively explored for this purpose.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangements: Cope and Claisen Rearrangements

The Cope and Claisen rearrangements are powerful wikipedia.orgwikipedia.org-sigmatropic reactions for the formation of carbon-carbon bonds and the synthesis of dienes. wikipedia.orgmasterorganicchemistry.comjk-sci.comredalyc.orgorganic-chemistry.org The Cope rearrangement involves the thermal isomerization of a 1,5-diene. wikipedia.orgmasterorganicchemistry.comjk-sci.com While the classic Cope rearrangement often requires high temperatures (150-300 °C), the presence of certain functional groups or catalysts can significantly lower the reaction temperature. nih.govmasterorganicchemistry.com For instance, gold(I) catalysts have been developed for the enantioselective Cope rearrangement of achiral 1,5-dienes at low temperatures. nih.gov

The Claisen rearrangement is the oxygen analogue of the Cope rearrangement, involving an allyl vinyl ether which rearranges upon heating to a γ,δ-unsaturated carbonyl compound. redalyc.orgorganic-chemistry.orglibretexts.orglibretexts.org This reaction has been applied to substrates containing trifluoromethyl groups. For example, the Claisen rearrangement of allyl 3-(trifluoromethyl)phenyl ether has been reported, demonstrating the compatibility of this rearrangement with fluorinated aromatic systems. acs.org A Rh(I)-catalyzed tandem propargyl Claisen rearrangement followed by a stereoselective hydrogen transfer has been developed to synthesize functionalized (E,Z)-dienals. masterorganicchemistry.com

wikipedia.orgmasterorganicchemistry.com-Sigmatropic Rearrangements

wikipedia.orgmasterorganicchemistry.com-Sigmatropic rearrangements provide another versatile route to functionalized dienes. These reactions typically involve allylic systems containing a heteroatom such as sulfur, selenium, or nitrogen. wikipedia.org For example, the wikipedia.orgmasterorganicchemistry.com-Wittig rearrangement of deprotonated allyl ethers yields homoallylic alcohols. organic-chemistry.org The Mislow-Evans rearrangement, a wikipedia.orgmasterorganicchemistry.com-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates, followed by trapping with a thiophile, produces allylic alcohols. nih.govwikipedia.org These rearrangements can be highly stereoselective. The base-induced wikipedia.orgmasterorganicchemistry.com-sigmatropic rearrangement of enantiopure 2-sulfinyl dienes has been shown to proceed with high enantioselectivity. researchgate.net

The following table provides examples of rearrangement reactions used in the synthesis of dienes, including those with fluorine-containing substituents.

Reactivity and Transformational Chemistry of 1,1,1 Trifluoro 4 Methylhexa 2,4 Diene

Cycloaddition Chemistry of 1,1,1-Trifluoro-4-methylhexa-2,4-diene

The electron-withdrawing nature of the trifluoromethyl group in 1,1,1-Trifluoro-4-methylhexa-2,4-diene renders it an electron-deficient diene. This electronic characteristic is a key determinant of its reactivity in cycloaddition reactions, which are fundamental processes for the construction of cyclic and heterocyclic systems.

Diels-Alder Reactions with Various Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org The reactivity of 1,1,1-Trifluoro-4-methylhexa-2,4-diene in these reactions is highly dependent on the electronic nature of the dienophile.

In Diels-Alder reactions, the regioselectivity is dictated by the electronic properties of the substituents on both the diene and the dienophile. For an electron-deficient diene like 1,1,1-Trifluoro-4-methylhexa-2,4-diene, reactions with electron-rich dienophiles are generally favored. The trifluoromethyl group acts as an electron-withdrawing group, influencing the orientation of the dienophile in the transition state to yield specific regioisomers.

Stereoselectivity, particularly the preference for endo or exo products, is also a critical aspect. While the "endo rule" is often observed in Diels-Alder reactions involving cyclic dienes, the presence of fluorine substituents can alter this preference. rsc.orgresearchgate.net Computational studies have shown that for some fluorinated systems, the formation of the exo product is favored due to destabilizing strain energy in the endo transition state. rsc.org

Table 1: Regio- and Stereoselectivity in Diels-Alder Reactions

| Diene | Dienophile | Major Product | Selectivity |

|---|---|---|---|

| 1,1,1-Trifluoro-4-methylhexa-2,4-diene | Electron-rich alkene | Substituted cyclohexene | High regioselectivity |

The presence of the trifluoromethyl group significantly impacts the reactivity of the diene. The strong electron-withdrawing nature of the CF3 group lowers the energy of the diene's molecular orbitals, affecting the HOMO-LUMO gap between the diene and the dienophile, a key factor in determining reaction rates. This generally leads to a higher reactivity in so-called inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich. mit.edu

Fluorine substitution can also have a pronounced effect on the endoselectivity of the reaction. While non-fluorinated systems often favor the endo product due to secondary orbital interactions, the steric and electronic effects of fluorine atoms can lead to a preference for the exo adduct. rsc.orgresearchgate.net Studies on similar fluorinated systems have shown that the presence of fluorine can increase the interaction energy between reactants but also significantly increase the strain energy in the endo transition state, making the exo pathway more favorable. rsc.org

The development of asymmetric Diels-Alder reactions is crucial for the synthesis of enantiomerically pure compounds. mdpi.com With fluorinated dienes like 1,1,1-Trifluoro-4-methylhexa-2,4-diene, asymmetric induction can be achieved using chiral Lewis acid catalysts. nih.gov These catalysts can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene to one face of the dienophile, leading to the preferential formation of one enantiomer. nih.govresearchgate.net The effectiveness of these catalysts can be influenced by the specific fluorine substitution pattern on the diene.

Alternative Cycloaddition Modes: [2+2] and [4+1] Cycloadditions

Beyond the well-known [4+2] Diels-Alder reaction, fluorinated dienes can participate in other modes of cycloaddition, providing access to different ring systems.

[2+2] Cycloadditions: These reactions involve the combination of two two-electron systems to form a four-membered ring. While thermally less common for simple alkenes, photochemical [2+2] cycloadditions are well-established. For fluorinated systems, the formation of cyclobutene (B1205218) derivatives can occur under specific conditions. caltech.eduresearchgate.net The synthesis of chiral fluorinated cyclobutane (B1203170) derivatives has been achieved through methods like asymmetric hydroboration of gem-difluorinated cyclobutenes. researchgate.net

[4+1] Cycloadditions: This type of reaction involves a four-atom component (the diene) and a one-atom component, such as a carbene or a sulfur atom equivalent. The reaction of α,β-unsaturated imines with in-situ generated difluorocarbene, for instance, proceeds via a [4+1] cycloaddition to form 2-fluoropyrroles. researchgate.net Similarly, reactions leading to the formation of thiophene (B33073) derivatives can be envisioned. The synthesis of ring-fluorinated thiophenes has been accomplished through methods like the sulfanylation and 5-endo-trig cyclization of CF3-cyclopropanes. figshare.com These alternative cycloaddition pathways expand the synthetic utility of fluorinated dienes for creating diverse and valuable fluorinated heterocyclic compounds. dntb.gov.ua

Table 2: Alternative Cycloaddition Products

| Reaction Type | Reactants | Product Type |

|---|---|---|

| [2+2] Cycloaddition | 1,1,1-Trifluoro-4-methylhexa-2,4-diene + Alkene | Fluorinated cyclobutene derivative |

| [4+1] Cycloaddition | 1,1,1-Trifluoro-4-methylhexa-2,4-diene + Carbene source | Fluorinated five-membered ring |

Ene Reactions Involving 1,1,1-Trifluoro-4-methylhexa-2,4-diene

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a multiple-bonded compound (the enophile), resulting in the formation of a new sigma bond and a shifted double bond. wikipedia.org The presence of the trifluoromethyl group in 1,1,1-Trifluoro-4-methylhexa-2,4-diene is expected to activate the diene system, influencing the feasibility and selectivity of ene reactions.

Intramolecular and Intermolecular Ene Processes

Ene reactions can occur in both an intermolecular and intramolecular fashion. Intramolecular ene reactions are often kinetically favored over their intermolecular counterparts due to a less negative entropy of activation. wikipedia.org For a molecule containing the 1,1,1-Trifluoro-4-methylhexa-2,4-diene scaffold tethered to an enophile, an intramolecular ene reaction could provide an efficient pathway to cyclic structures.

The mechanism is generally considered a concerted, pericyclic group transfer reaction. wikipedia.org Computational studies on the intramolecular Alder-ene reaction of 1,6-dienes support a concerted, though asynchronous, mechanism proceeding through a six-membered transition state. nih.gov In this transition state, the formation of the new carbon-carbon bond develops earlier than the hydrogen transfer. nih.gov The electron-withdrawing CF₃ group on the diene would function as an activating group, lowering the activation barrier for the reaction.

Enantio- and Diastereoselectivity in Ene Adducts

The stereochemical outcome of ene reactions is a critical aspect, particularly in intramolecular processes that create new stereocenters. Detailed computational studies on the intramolecular Alder-ene cyclization of 1,6-dienes have provided a model for understanding the controlling factors of diastereoselectivity. nih.gov

For unactivated 1,6-dienes, the cyclization typically shows a preference for the cis-cyclopentane product. This selectivity is attributed to an early transition state with lower strain energy. nih.gov However, the introduction of electron-withdrawing activating groups on the enophile moiety, such as a carboxyl group, leads to a notable shift in selectivity, favoring the trans-cyclopentane product. nih.gov This change is due to several factors:

Increased Asynchronicity: The activating group enhances the asynchronicity of the transition state.

Reduced Activation Barrier: The activation barrier is lowered due to more stabilizing orbital and electrostatic interactions.

Transition State Geometry: The reaction proceeds via either a pseudo-boat transition state (leading to cis products) or a pseudo-chair transition state (leading to trans products). Activating groups favor the latter. nih.gov

The trifluoromethyl group in 1,1,1-Trifluoro-4-methylhexa-2,4-diene is strongly electron-withdrawing and would be expected to function as a powerful activating group. Therefore, in a potential intramolecular ene reaction, it would likely promote the formation of the trans adduct by increasing stabilizing orbital interactions and favoring a more asynchronous, lower-energy transition state.

Table 1: Factors Influencing Diastereoselectivity in Intramolecular Ene Reactions of 1,6-Dienes This table is based on computational findings for general 1,6-dienes and extrapolates the expected influence of a CF₃ group.

| Factor | Unactivated Dienes | Activated Dienes (e.g., with -CF₃ group) |

| Preferred Product | cis-Cyclopentane | trans-Cyclopentane |

| Transition State | Early, lower strain energy | More asynchronous, lower activation barrier |

| Key Interactions | Dominated by minimizing strain | Enhanced stabilizing orbital and electrostatic interactions |

| Reference | nih.gov | nih.gov |

Functionalization of the Diene System

The conjugated diene system in 1,1,1-Trifluoro-4-methylhexa-2,4-diene is ripe for a variety of functionalization reactions, allowing for the introduction of new atoms and molecular fragments.

Hydrofunctionalization Reactions (e.g., Hydroboration)

Hydroboration is a powerful method for the functionalization of unsaturated systems. For conjugated dienes, transition metal catalysis can control the regioselectivity of the addition of a B-H bond. A notable development is the iron-catalyzed 1,4-hydroboration of 1,3-dienes, which proceeds with high chemo-, regio-, and stereoselectivity. acs.org This method typically yields (E)-γ-disubstituted allylboranes, which are versatile synthetic intermediates. acs.org

The presence of a trifluoromethyl group can significantly impact the outcome of hydroboration. In copper-catalyzed reactions, β-(trifluoromethyl)styrenes undergo an unusual protodefluorination instead of the expected hydroboration or defluoroborylation that occurs with alkyl-substituted trifluoromethyl alkenes. researchgate.net Furthermore, the electronic properties of catalysts can be fine-tuned using trifluoromethyl groups. For instance, rhodium and iridium catalysts bearing trifluoromethyl-substituted indenyl ligands exhibit enhanced selectivity in the directed hydroboration of alkenes. nih.gov This increased selectivity is attributed to the strong electron-withdrawing effect of the CF₃ group on the ligand. nih.gov

Table 2: Catalytic Systems for Hydrofunctionalization of Dienes and Fluorinated Alkenes

| Catalytic System | Substrate Type | Outcome | Key Feature | Reference |

| Iminopyridine-Iron Complex | 1,3-Dienes | 1,4-Hydroboration | Forms linear (E)-allylboranes | acs.org |

| Rhodium/Iridium with CF₃-Indenyl Ligands | Alkenes | Directed Hydroboration | CF₃ group on ligand enhances selectivity | nih.gov |

| Copper Catalyst | β-(Trifluoromethyl)styrenes | Protodefluorination | Forms difluoromethylated alkenes | researchgate.net |

Halogenation and Halofunctionalization

Direct halogenation of the diene system offers a route to further substituted compounds. Beyond simple halogen addition, more advanced halofunctionalization reactions have been developed for fluorinated substrates. Visible-light photoredox catalysis enables the direct C-H trifluoromethylation of di- and trisubstituted alkenes using an electrophilic CF₃ source like Umemoto's reagent. beilstein-journals.org This method allows for the synthesis of multi-substituted CF₃-alkenes under mild conditions and can even lead to double trifluoromethylation. beilstein-journals.org

Another sophisticated strategy is the gold-catalyzed fluoroarylation of gem-difluoroallenes, which provides access to multi-substituted trifluoromethyl alkenes. nih.gov This reaction proceeds with high stereo- and regioselectivity, incorporating both a fluorine atom and an aryl group across the allene (B1206475). nih.gov The high regioselectivity is rationalized by the thermodynamic driving force of forming the stable trifluoromethyl group. rsc.org While not direct functionalizations of the title diene, these methods highlight modern approaches to elaborate the structure of complex fluorinated molecules.

Oxidation and Reduction Pathways

The oxidation and reduction of conjugated dienes offer pathways to a variety of functionalized molecules. For trifluoromethyl-substituted dienes like 1,1,1-Trifluoro-4-methylhexa-2,4-diene, these transformations can be influenced by the strong electron-withdrawing nature of the CF3 group.

Recent research has demonstrated the catalytic, regioselective 1,4-difunctionalization of trifluoromethyl-substituted 1,3-dienes. This process, which can be considered a formal reduction across the diene system with concurrent functionalization, allows for the formation of molecules containing a δ-fluoro-alcohol or amine derivative in a single step. sigmaaldrich.com Such transformations are significant as they introduce multiple functional groups with high levels of control.

While specific studies on the direct oxidation of 1,1,1-Trifluoro-4-methylhexa-2,4-diene are not extensively documented in the current literature, the reactivity of fluorinated alkenes in oxidation reactions is an area of active investigation. For instance, the oxidation of fluorinated diamond films has been studied, though this is a mechanistically distinct process. nih.gov The presence of the electron-withdrawing trifluoromethyl group in 1,1,1-Trifluoro-4-methylhexa-2,4-diene would likely influence its susceptibility to common oxidizing agents, potentially requiring harsher conditions or specialized reagents compared to their non-fluorinated counterparts.

Transition-Metal Catalyzed Transformations

Transition-metal catalysis provides a powerful toolkit for the selective transformation of organic molecules. For fluorinated dienes, these methods can enable the formation of complex carbon-carbon and carbon-heteroatom bonds. libretexts.org

Cross-Coupling Reactions at Diene Centers

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. sigmaaldrich.comacs.org While a significant body of work exists on the cross-coupling of various organic halides and organometallic reagents, studies focusing specifically on the diene centers of molecules like 1,1,1-Trifluoro-4-methylhexa-2,4-diene are less common. The general principles of palladium catalysis suggest that reactions such as Suzuki-Miyaura, Heck, and Stille couplings could be applicable. acs.orgnih.gov The reactivity of the C-F bond in trifluoromethyl groups towards oxidative addition by palladium is generally low, suggesting that cross-coupling reactions would likely occur at other positions, such as via C-H activation or if a suitable leaving group is present on the diene backbone.

Research on the palladium-catalyzed cross-coupling of related fluorinated substrates, such as α-trifluoromethyl benzylic chlorides, has shown that trifluoromethyl-substituted alkenes can be synthesized, proceeding through a trifluoromethyl-substituted palladium intermediate. nih.gov This suggests that with appropriate precursors, similar transformations could be envisioned for 1,1,1-Trifluoro-4-methylhexa-2,4-diene.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of a Functionalized 1,1,1-Trifluoro-4-methylhexa-2,4-diene Derivative

| Entry | Coupling Partner | Catalyst System | Product Type | Potential Yield (%) |

| 1 | Arylboronic acid | Pd(PPh₃)₄ / Base | Arylated diene | Moderate to High |

| 2 | Alkene | Pd(OAc)₂ / Ligand | Extended conjugated system | Moderate |

| 3 | Organostannane | PdCl₂(PPh₃)₂ | Stannylated diene derivative | Good |

This table is illustrative and based on general principles of cross-coupling reactions, as specific data for 1,1,1-Trifluoro-4-methylhexa-2,4-diene is not available.

Carboamination and Related Bond-Forming Processes

Alkene carboamination, the simultaneous addition of a carbon and a nitrogen moiety across a double bond, is a powerful method for the synthesis of nitrogen-containing compounds. beilstein-journals.org Transition metals, including palladium and rhodium, are often employed to catalyze these transformations. The application of carboamination to fluorinated dienes like 1,1,1-Trifluoro-4-methylhexa-2,4-diene could provide access to a range of complex amines.

A study on the rhodium(I)-catalyzed [2+2+1] carbocyclization of dienes with carbon monoxide highlights the intricate role of the diene in the catalytic cycle. acs.org The ability of the diene to modulate the electronic properties of the metal center is crucial for the key oxidative addition and reductive elimination steps. acs.org While not a direct carboamination, this work provides insight into the behavior of dienes in related bond-forming catalytic cycles. The development of catalytic 1,4-hetero-difunctionalization of trifluoromethyl-substituted 1,3-dienes to produce δ-fluoro-amine derivatives represents a significant advance in this area. sigmaaldrich.com

Catalytic Isomerization and Rearrangements

The isomerization of fluorinated dienes can be a facile process, sometimes occurring spontaneously following their formation. Catalytic methods can provide greater control over the geometry and position of the double bonds. Palladium catalysts have been shown to be effective for the long-range deconjugative isomerization of α,β-unsaturated carbonyl compounds, a process initiated by a hydrometalation step.

For 1,1,1-Trifluoro-4-methylhexa-2,4-diene, catalytic isomerization could potentially lead to the formation of other isomers, such as those with different double bond configurations or positions. The electronic influence of the trifluoromethyl group would likely play a significant role in the thermodynamics and kinetics of such isomerizations. While specific studies on the catalytic isomerization of 1,1,1-Trifluoro-4-methylhexa-2,4-diene are not prominent in the literature, the general reactivity patterns of fluorinated dienes suggest that this would be a fruitful area for further investigation. nih.gov

Theoretical and Computational Studies of 1,1,1 Trifluoro 4 Methylhexa 2,4 Diene

Electronic Structure and Conformation Analysis

Computational chemistry provides powerful tools to understand the intricate details of molecular structure and electronics. For 1,1,1-Trifluoro-4-methylhexa-2,4-diene, theoretical studies are crucial to elucidate the influence of the strongly electron-withdrawing trifluoromethyl group on the conjugated π-system of the diene.

The trifluoromethyl group is known to exert a powerful electron-withdrawing effect, which can significantly alter the electronic properties of a conjugated system. In the case of 1,1,1-Trifluoro-4-methylhexa-2,4-diene, this substituent is expected to polarize the electron density of the diene backbone. Density Functional Theory (DFT) calculations are a common method to probe these effects. acs.orgijpsat.org The electron density distribution can be visualized through deformation density maps, which illustrate the redistribution of charge upon bond formation. youtube.com

The presence of the CF3 group is anticipated to decrease the electron density at the C1 and C3 positions of the diene system, thereby influencing its reactivity towards electrophiles and nucleophiles. This effect on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is of particular interest. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. acs.org For trifluoromethyl-substituted dienes, a lowering of both HOMO and LUMO energy levels is generally expected, which can impact their participation in cycloaddition reactions.

A hypothetical Mulliken population analysis, a method to assign partial atomic charges, for 1,1,1-Trifluoro-4-methylhexa-2,4-diene could yield results similar to those shown in the table below, illustrating the expected charge distribution.

| Atom | Hypothetical Partial Charge (a.u.) |

| C1 | +0.25 |

| C2 | -0.15 |

| C3 | +0.10 |

| C4 | -0.05 |

| C(methyl) | -0.20 |

| C(CF3) | +0.70 |

| F | -0.23 (average) |

This table is illustrative and represents expected trends based on the known electronic effects of the substituents.

Conjugated dienes can exist in different conformations, primarily the s-cis and s-trans forms, which are interconverted by rotation around the central C2-C3 single bond. The relative stability of these conformers and the energy barrier to their interconversion are critical for understanding the diene's reactivity, particularly in Diels-Alder reactions where the s-cis conformation is required.

Computational studies on hindered rotations around CF3-C(sp3) bonds have shown that the barriers can be significant, ranging from 9.0 to 13.5 kcal/mol, influenced by steric and electronic interactions. nih.gov For 1,1,1-Trifluoro-4-methylhexa-2,4-diene, DFT calculations would be employed to determine the potential energy surface for rotation around the C2-C3 bond. The presence of the bulky trifluoromethyl and methyl groups would likely influence the rotational barriers and the relative energies of the s-cis and s-trans conformers. It is plausible that steric hindrance between the trifluoromethyl group and the rest of the diene would affect the planarity of the conjugated system.

The following table presents hypothetical rotational barrier data for the interconversion of diene isomers of 1,1,1-Trifluoro-4-methylhexa-2,4-diene, which would be determined through computational modeling.

| Isomer Interconversion | Calculated Rotational Barrier (kcal/mol) |

| s-trans to s-cis | 5.8 |

| s-cis to s-trans | 3.2 |

This table contains hypothetical data for illustrative purposes. Actual values would require specific DFT calculations.

Mechanistic Investigations of Reaction Pathways

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and intermediates. For 1,1,1-Trifluoro-4-methylhexa-2,4-diene, computational studies can predict its behavior in important organic transformations like cycloaddition and ene reactions.

DFT is a widely used method for locating and characterizing transition states in chemical reactions. beilstein-journals.orgscm.com For reactions involving 1,1,1-Trifluoro-4-methylhexa-2,4-diene, such as a Diels-Alder reaction, DFT calculations would be used to model the geometry and energy of the transition state. researchgate.netresearchgate.net The activation energy of the reaction can be determined from the energy difference between the reactants and the transition state. researchgate.net

The electron-withdrawing nature of the trifluoromethyl group in 6-(trifluoromethyl)-2H-pyran-2-ones has been shown to enhance their reactivity in Diels-Alder reactions. researchgate.net A similar effect would be anticipated for 1,1,1-Trifluoro-4-methylhexa-2,4-diene, potentially lowering the activation barrier for cycloaddition reactions compared to its non-fluorinated counterpart.

Following the identification of a transition state, a reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can be carried out to confirm that the transition state connects the reactants and products. This analysis provides a detailed picture of the reaction pathway. pku.edu.cn

For a potential Diels-Alder reaction of 1,1,1-Trifluoro-4-methylhexa-2,4-diene with a dienophile, the reaction coordinate would map the geometric and energetic changes as the new carbon-carbon bonds are formed. DFT studies on similar cycloaddition reactions have elucidated stepwise and concerted mechanisms. nih.gov The presence of the trifluoromethyl group could favor an asynchronous transition state, where the two new bonds are not formed to the same extent at the transition state.

Computational methods are powerful tools for predicting the stereochemical outcome of reactions. nih.gov In the context of cycloaddition reactions of 1,1,1-Trifluoro-4-methylhexa-2,4-diene, DFT calculations can be used to predict the facial selectivity (endo/exo) and regioselectivity. The relative energies of the different possible transition states leading to various stereoisomers can be calculated to determine the most likely product. beilstein-journals.orgnih.gov

The stereoselectivity in reactions involving trifluoromethyl-substituted compounds is often influenced by a combination of steric and electronic factors. rsc.org For instance, in the Diels-Alder reaction, the preference for the endo or exo product can be rationalized by analyzing the secondary orbital interactions in the transition state. Computational studies on related fluorinated systems have successfully predicted and explained the observed stereoselectivities. nih.gov

Molecular Dynamics and Reaction Kinetics Simulations

Molecular dynamics simulations offer a powerful lens through which the conformational dynamics and condensed-phase behavior of 1,1,1-Trifluoro-4-methylhexa-2,4-diene can be understood. Such simulations have been successfully applied to other reactive substances, including elemental fluorine, to elucidate their physical and chemical properties. A typical MD simulation for this diene would necessitate the development of a parameterized force field to accurately model both intramolecular and intermolecular interactions, with special consideration for the influence of the trifluoromethyl group.

These simulations can be designed to probe the molecule's behavior in diverse environments, such as in the gas phase or various solvents. For instance, MD simulations have been instrumental in revealing how interactions with surfaces like graphene or with biological macromolecules can induce significant conformational changes in fluorinated compounds. nih.gov In the context of 1,1,1-Trifluoro-4-methylhexa-2,4-diene, MD simulations could predict its solvation structure and dynamics, which are crucial for understanding its reactivity in different reaction media.

Simulations of reaction kinetics, which are frequently integrated with quantum mechanics calculations, are fundamental for predicting reaction rates and elucidating reaction mechanisms. For a molecule such as 1,1,1-Trifluoro-4-methylhexa-2,4-diene, these simulations could clarify the kinetics of a range of potential reactions, including cycloadditions and isomerizations. Computational studies on the fluorination of dienes, for example, have utilized Density Functional Theory (DFT) to calculate activation energy barriers, which are critical determinants of reaction rates. researchgate.net A similar theoretical approach could be employed to predict the kinetic parameters for reactions involving 1,1,1-Trifluoro-4-methylhexa-2,4-diene.

**Table 1: Hypothetical Kinetic Parameters for Simulated Reactions of 1,1,1-Trifluoro-4-methylhexa-2,4-diene**| Reaction Type | Computational Method | Simulated Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) at 298 K |

|---|---|---|---|

| Diels-Alder Cycloaddition | DFT (B3LYP/6-31G*) | 15-25 | 1.0 x 10⁻³ - 1.0 x 10⁻⁶ |

| E/Z Isomerization | CASSCF/CASPT2 | 30-40 | 1.0 x 10⁻¹⁰ - 1.0 x 10⁻¹³ |

| Fluorine Migration | DFT with solvent model | 20-30 | 1.0 x 10⁻⁵ - 1.0 x 10⁻⁹ |

*Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that could be obtained from reaction kinetics simulations. The values are based on typical ranges observed for similar organic reactions.*Design and Prediction of Novel Reactivity via Computational Methods

Computational methods provide a robust platform for the de novo design and prediction of novel reactivity for molecules like 1,1,1-Trifluoro-4-methylhexa-2,4-diene. Through the analysis of the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, chemists can forecast its interactions with various reagents.

Diels-Alder Reactivity: The conjugated diene framework of 1,1,1-Trifluoro-4-methylhexa-2,4-diene strongly suggests its potential participation in Diels-Alder reactions. The presence of the electron-withdrawing trifluoromethyl group is anticipated to lower the energy of the LUMO, rendering it an effective electron acceptor in reactions with electron-rich dienophiles. Computational investigations of other fluorinated dienes have demonstrated their ability to function as either the diene or dienophile in cycloaddition reactions. dur.ac.uk DFT calculations could be leveraged to predict the feasibility, stereoselectivity, and regioselectivity of Diels-Alder reactions involving this compound. For example, such calculations could compare the activation barriers for the formation of different regioisomeric products, thereby predicting the predominant reaction outcome.

Pericyclic Reactions: In addition to Diels-Alder reactions, other pericyclic reactions, such as electrocyclizations, can be computationally explored. The stereochemical outcomes of these reactions are dictated by the Woodward-Hoffmann rules, and computational methods can furnish detailed energy profiles for both allowed and forbidden pathways, thereby corroborating the predictions of these rules and offering quantitative insights into the reaction barriers.

Novel Catalytic Transformations: Computational chemistry is also a powerful tool for designing novel catalytic cycles that utilize 1,1,1-Trifluoro-4-methylhexa-2,4-diene as a substrate. For instance, theoretical studies have successfully elucidated the mechanism of hypervalent iodine-catalyzed fluorination of dienes. researchgate.net A similar computational strategy could be applied to design catalysts for other transformations, such as enantioselective hydrofluorination or other functionalizations of the diene system. By modeling the interaction between the substrate and a chiral catalyst, it is possible to predict the stereochemical outcome of a reaction and guide the design of more efficient catalysts.

**Table 2: Computationally Predicted Potential Reactions and Reactivity Descriptors for 1,1,1-Trifluoro-4-methylhexa-2,4-diene**| Predicted Reaction Type | Key Reactivity Descriptor | Computational Method | Predicted Outcome |

|---|---|---|---|

| Diels-Alder with Maleic Anhydride | LUMO Energy | DFT (B3LYP/6-31G*) | Favorable reaction, with specific regio- and stereoisomers predicted. |

| [2+2] Cycloaddition with Ethylene | Frontier Orbital Overlap | CASSCF | High activation barrier, suggesting the reaction is unlikely under thermal conditions. |

| Catalytic Asymmetric Hydrogenation | Ligand-Substrate Interaction Energy | QM/MM | Prediction of enantiomeric excess for various chiral catalysts. |

| Isomerization to other dienes | Relative Energies of Isomers | G4(MP2) | Identification of the most thermodynamically stable isomeric forms. |

*Note: The data in this table is illustrative and based on the types of predictions that can be made using computational chemistry. Specific values would require dedicated computational studies on the target molecule.*Applications in Advanced Organic Synthesis and Precursors for Specialty Materials

Utilization as a Versatile Synthetic Building Block

The conjugated diene system of 1,1,1-Trifluoro-4-methylhexa-2,4-diene, activated by the trifluoromethyl group, makes it a highly reactive and versatile intermediate for the synthesis of a wide array of organic structures. Its utility extends to the formation of both cyclic and acyclic fluorinated molecules, which are of significant interest in various fields of chemical research.

Construction of Fluorinated Carbocycles and Heterocycles

The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a primary method for the construction of six-membered rings. In this context, trifluoromethyl-substituted dienes can serve as the four-pi electron component. The electron-withdrawing trifluoromethyl group can influence the rate and regioselectivity of the cycloaddition, making these reactions highly predictable. While specific studies on 1,1,1-Trifluoro-4-methylhexa-2,4-diene in this role are not extensively documented, the general reactivity of similar fluorinated dienes suggests its potential in forming a variety of fluorinated carbocycles.

Furthermore, the synthesis of fluorinated heterocycles can be achieved through various cyclization strategies. For instance, the cyclization of N-dienes in superacid has been shown to produce fluoropiperidines. nih.gov Although not directly employing the title compound, this methodology highlights a potential pathway for the synthesis of nitrogen-containing heterocycles from appropriately functionalized trifluoromethyl-dienes. The development of methods for synthesizing partially fluorinated heterocycles from 4,4-bis(trifluoromethyl)-hetero-1,3-dienes also points to the broader utility of trifluoromethylated diene scaffolds in heterocyclic chemistry.

Precursor in Natural Product and Pharmaceutical Intermediate Synthesis (Excluding Clinical/Dosage)

The synthesis of natural products and their analogues often requires the use of highly functionalized and stereochemically defined building blocks. Conjugated dienes are prevalent motifs in many natural products. acs.org The introduction of a trifluoromethyl group can significantly alter the biological properties of a molecule, making trifluoromethylated dienes attractive starting materials for the synthesis of novel pharmaceutical intermediates.

The trifluoromethyl group is a key feature in numerous agrochemical and pharmaceutical active ingredients. nih.gov Synthetic strategies often involve the construction of a core structure from a trifluoromethyl-containing building block. nih.gov For example, the synthesis of dithiopyr (B166099) and thiazopyr, both herbicides, utilizes ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing precursor to construct the heterocyclic core. nih.gov This underscores the principle of incorporating fluorine early in a synthetic sequence, a role for which 1,1,1-Trifluoro-4-methylhexa-2,4-diene is theoretically well-suited.

Role in Materials Science Research as a Monomer/Intermediate

The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated polymers highly desirable for a range of advanced material applications. Trifluoromethyl-containing monomers are crucial for the synthesis of these specialty polymers.

Precursor for Fluorinated Polymers with Tailored Reactivity

Fluorinated polymers are a significant class of materials with a global production of hundreds of thousands of tons annually. Their desirable properties are a direct result of the strong carbon-fluorine bond. While specific polymerization studies involving 1,1,1-Trifluoro-4-methylhexa-2,4-diene are not prominent in the literature, its diene structure suggests potential for use in polymerization reactions. The presence of the trifluoromethyl group would be expected to impart valuable properties to the resulting polymer, such as increased thermal stability and chemical inertness.

Synthesis of Functional Materials Precursors (e.g., Boron-Based Polymers)

Boron-containing polymers are an area of active research due to their unique electronic and ceramic-precursor properties. While direct copolymerization of 1,1,1-Trifluoro-4-methylhexa-2,4-diene with boron-containing monomers has not been reported, the functional handles present in derivatives of this diene could be utilized. For instance, conversion to an organoboron or organostannane derivative could facilitate cross-coupling polymerizations to create novel fluorinated, boron-containing materials.

Development of Optoelectronic Materials Through Diene Scaffolds

Conjugated organic molecules, including dienes and polyenes, are the fundamental components of many organic optoelectronic materials. The introduction of trifluoromethyl groups can tune the electronic properties (e.g., HOMO/LUMO levels) of these materials, which is critical for their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group, being strongly electron-withdrawing, can lower the energy levels of the molecular orbitals. nih.gov While research specifically detailing the use of 1,1,1-Trifluoro-4-methylhexa-2,4-diene in this area is sparse, the general principles of molecular design for optoelectronic materials suggest its potential as a building block for creating new fluorinated conjugated systems with tailored electronic characteristics.

Future Research Directions and Challenges in 1,1,1 Trifluoro 4 Methylhexa 2,4 Diene Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of 1,1,1-Trifluoro-4-methylhexa-2,4-diene presents a significant challenge, particularly in controlling its stereochemistry. The presence of a stereogenic center at the C4 position and the potential for E/Z isomerism around the double bonds necessitate the development of highly stereoselective synthetic methods.

Furthermore, palladium-catalyzed coupling reactions are a well-established method for forming C-C bonds and could be tailored for the stereoselective synthesis of 1,1,1-Trifluoro-4-methylhexa-2,4-diene. nih.gov The development of novel chiral ligands for palladium catalysts will be crucial in controlling the enantioselectivity of the coupling process. Organocatalysis also presents a powerful tool for asymmetric synthesis, with chiral catalysts having been used to produce highly functionalized cyclohexa-1,3-dienes with excellent enantioselectivity. researchgate.net

Table 1: Potential Asymmetric Synthetic Strategies

| Catalytic System | Potential Reaction Type | Expected Outcome | Key Challenge |

|---|---|---|---|

| Chiral Rhodium Complexes | Asymmetric addition to a pro-chiral precursor | High enantioselectivity | Substrate synthesis and catalyst compatibility |

| Chiral Palladium Complexes | Stereoselective cross-coupling | Control of both enantioselectivity and diastereoselectivity | Ligand design and optimization |

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

The reactivity of 1,1,1-Trifluoro-4-methylhexa-2,4-diene is expected to be significantly influenced by the electron-withdrawing trifluoromethyl group. This group can polarize the diene system, opening up new avenues for reactivity that are not observed in non-fluorinated analogues.

A key area of future research will be the exploration of cycloaddition reactions, such as the Diels-Alder reaction. The trifluoromethyl group is anticipated to act as a strong electron-withdrawing group, making the diene an interesting partner in cycloadditions with electron-rich dienophiles. acs.org Understanding the regioselectivity and stereoselectivity of these reactions will be paramount.

Furthermore, catalytic functionalization of the diene system is a promising research direction. A catalysis-based regioselective 1,4-fluorofunctionalization of trifluoromethyl-substituted 1,3-dienes has been developed to create highly functionalized products. nih.gov Applying similar catalytic systems to 1,1,1-Trifluoro-4-methylhexa-2,4-diene could lead to the synthesis of novel fluorinated compounds with diverse functionalities. The hydrofunctionalization of 1,3-dienes catalyzed by late transition metals is another area ripe for exploration, offering a route to a variety of allylic compounds. acs.org

Green Chemistry and Sustainable Synthetic Approaches for Fluorinated Dienes

Traditional methods for introducing fluorine into organic molecules often rely on harsh reagents and conditions, leading to significant environmental concerns. rsc.org A major challenge and a critical area for future research is the development of green and sustainable synthetic routes to 1,1,1-Trifluoro-4-methylhexa-2,4-diene and other fluorinated compounds.

This involves exploring the use of safer and more environmentally benign fluorinating agents. rsc.org Recent advances in green fluorine chemistry have highlighted the potential of using water as a solvent or co-solvent in fluorination reactions, a stark contrast to the traditional view that fluorination must be conducted under anhydrous conditions. mdpi.com

Alternative energy sources, such as electrochemistry and photochemistry, are also being investigated to drive fluorination reactions under milder conditions. numberanalytics.com Electrochemical fluorination, for example, avoids the need for hazardous chemical oxidants. nih.gov Additionally, the development of catalytic methods that utilize more sustainable metals and allow for catalyst recycling will be crucial. nottingham.ac.uk The overarching goal is to develop synthetic protocols with high atom economy, reduced waste generation, and lower energy consumption. rsc.org

Application of Machine Learning and AI in Reaction Discovery and Optimization

The complexity of reaction optimization, especially for novel substrates like 1,1,1-Trifluoro-4-methylhexa-2,4-diene, makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes and identifying optimal reaction conditions.

Design of Novel Fluorinated Building Blocks for Complex Molecular Architectures

1,1,1-Trifluoro-4-methylhexa-2,4-diene itself can be considered a valuable fluorinated building block. Its conjugated diene system and trifluoromethyl group make it an attractive starting material for the synthesis of more complex molecules. nih.govnih.govbeilstein-journals.orgsigmaaldrich.com

Future research will undoubtedly focus on transforming this diene into a variety of other useful building blocks. For example, selective oxidation or reduction of the diene could yield a range of functionalized fluorinated compounds. The diene could also be used in polymerization reactions to create novel fluorinated polymers with unique properties.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1,1,1-Trifluoro-4-methylhexa-2,4-diene |

| (2Z)-1,1,1-trifluoro-2,5-dimethylhexa-2,4-diene |

| 1-Fluorohexa-2,4-diene |

| 4-Methylhexa-1,4-diene |

| Cyclohexa-1,3-diene |

| Cyclohexa-1,4-diene |

| 1-methyl-1,4-cyclohexadiene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.